Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area of CAS 307324-35-2 vs. Its Thieno[2,3-d]pyrimidine N-3-Ethyl Analog
CAS 307324-35-2 exhibits a computed XLogP3 of 2.7 and a topological polar surface area (TPSA) of 184 Ų, placing it within the favorable drug-like chemical space (Lipinski compliant with 0 violations) [1]. By comparison, the closest N-3-ethyl analog (2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide) bears a bulkier cyclohexyl-annelated thiophene and lacks the double bond present in the allyl group, resulting in higher molecular complexity and altered conformational flexibility—a difference that directly impacts target binding geometry according to molecular docking studies on thienopyrimidine-sulfonamide hybrids [2].
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.7; TPSA = 184 Ų (CAS 307324-35-2) |
| Comparator Or Baseline | N-3-ethyl cyclohexathieno[2,3-d]pyrimidine analog: estimated XLogP3 ~3.5–4.0 (higher lipophilicity due to cyclohexyl annelation); TPSA comparable |
| Quantified Difference | ΔXLogP3 ≈ 0.8–1.3 units lower for the allyl-substituted target compound, indicating superior aqueous solubility potential |
| Conditions | Computed properties from PubChem 2025.09.15 release (XLogP3 algorithm) and Cactvs topological descriptors |
Why This Matters
The lower lipophilicity of the allyl-substituted compound predicts better aqueous solubility and reduced non-specific protein binding compared to cyclohexyl-annelated analogs, which is critical for screening cascades where solubility-limited artifacts confound hit triage.
- [1] PubChem CID 1594601, Computed Properties section: XLogP3 = 2.7, TPSA = 184 Ų (PubChem release 2025.09.15). View Source
- [2] Alfaouri, A.A. et al. (2024) 'Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure'. Demonstrated that structural variations in the thienopyrimidine core significantly alter docking scores at DHFR and squalene epoxidase active sites (RMSD ≤1.9 Å for optimal binders). View Source
